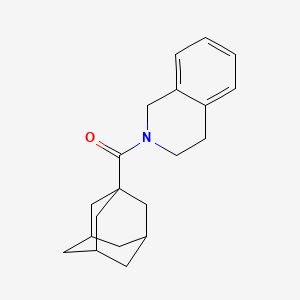
2-(1-adamantylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . They are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates . In 1996, Dubowchik et al. reported the synthesis of an adamantane derivative by coupling the corresponding carbonyl chloride and amine in the presence of pyridine, obtaining a yield of 89%. The following reduction with the borane-THF complex provided the corresponding amine with a yield of 91% .
Molecular Structure Analysis
Adamantane is a tricyclic cage compound of C10H16 formula . It is, in fact, the smallest molecular representative of the diamond family . Accordingly, adamantane is a member of a class of molecules called diamondoids, which are molecules possessing at least one adamantane unit which are totally or largely superimposable on the diamond lattice .
Chemical Reactions Analysis
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Alkylation proceeded smoothly for alkenes featuring a number of electron-withdrawing groups such as ketones, esters, nitriles, and sulfones .
Direcciones Futuras
There is a growing interest in materials chemistry in the use of diamondoids for diamond formation . In recent years, it has been shown that diamondoids such as adamantane can be used as precursors or seeds of nanodiamonds under high-pressure high-temperature conditions (HPHT synthesis) and for chemical vapor deposition methods (CVD synthesis) .
Propiedades
IUPAC Name |
1-adamantyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c22-19(21-6-5-17-3-1-2-4-18(17)13-21)20-10-14-7-15(11-20)9-16(8-14)12-20/h1-4,14-16H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFWGMXCEYTASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-imino-2-(2-methylphenyl)-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949314.png)
![2-[(3-methoxyphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949330.png)
![N-(4-tert-butylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949335.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-methylbenzamide](/img/structure/B3949347.png)
![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3949355.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B3949361.png)
![2-[(3,4-difluorophenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B3949371.png)
![N-(3-chlorophenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949382.png)


![N-(3,4-difluorophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949397.png)

![N-(3-chlorophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949410.png)